molecular formula C12H18ClN B1448415 2-Benzyl-2-methylpyrrolidine hydrochloride CAS No. 1803585-45-6

2-Benzyl-2-methylpyrrolidine hydrochloride

Cat. No. B1448415
M. Wt: 211.73 g/mol
InChI Key: XVJRZUUIMJDJAR-UHFFFAOYSA-N
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Description

2-Benzyl-2-methylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803585-45-6 . It has a molecular weight of 211.73 and its IUPAC Name is 2-benzyl-2-methylpyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Benzyl-2-methylpyrrolidine hydrochloride is 1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H .


Physical And Chemical Properties Analysis

2-Benzyl-2-methylpyrrolidine hydrochloride is a powder . It’s stored at room temperature .

Scientific Research Applications

Neuroleptic Activity

  • Research has demonstrated that derivatives of 2-Benzyl-2-methylpyrrolidine hydrochloride, specifically benzamides of 1-benzyl-3-aminopyrrolidine, show significant neuroleptic activity. These compounds were found to be more active than their linear counterparts in inhibiting apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis with fewer side effects (Iwanami et al., 1981).

Pharmacokinetics

  • Comparative pharmacokinetic studies of a new benzamide neuroleptic drug derived from 2-Benzyl-2-methylpyrrolidine hydrochloride were conducted in rats, dogs, and monkeys. The research highlighted significant species differences in absorption rates and bioavailability, suggesting the importance of this compound's metabolic pathways in different organisms (Higuchi et al., 1986).

Cognitive and Attention Enhancement

  • H3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton, incorporating a 2-methylpyrrolidine moiety, have shown to enhance cognition and attention in animal models. These findings suggest the potential therapeutic application of these compounds in treating cognitive dysfunction (Cowart et al., 2005).

Inflammation and Pancreatitis

  • The effects of compounds related to 2-Benzyl-2-methylpyrrolidine hydrochloride as selective 5-HT2A receptor antagonists were investigated in models of acute and chronic pancreatitis. These studies suggest the involvement of 5-HT2A receptors in the progression of pancreatitis and the potential therapeutic application of these antagonists in treating the disease (Ogawa et al., 2005).

Antidiabetic Agents

  • A series of compounds incorporating the 2-Benzyl-2-methylpyrrolidine structure demonstrated hypoglycemic and hypolipidemic activities in diabetic mouse models. These findings highlight the potential of such compounds in the development of new antidiabetic agents (Sohda et al., 1982).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Some of the precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-benzyl-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJRZUUIMJDJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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